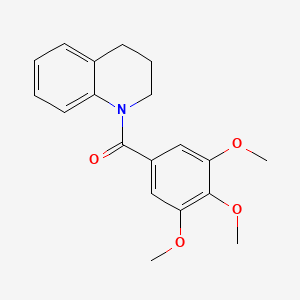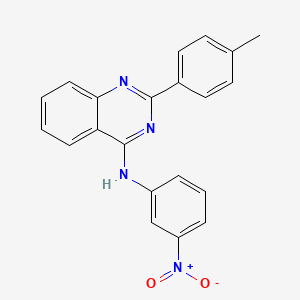![molecular formula C22H22N2O5 B3475280 3-Ethyl 6-methyl 4-[(2-ethoxyphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B3475280.png)
3-Ethyl 6-methyl 4-[(2-ethoxyphenyl)amino]quinoline-3,6-dicarboxylate
Vue d'ensemble
Description
3-Ethyl 6-methyl 4-[(2-ethoxyphenyl)amino]quinoline-3,6-dicarboxylate is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 6-methyl 4-[(2-ethoxyphenyl)amino]quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxyphenylamine with a quinoline derivative under acidic conditions, followed by esterification to introduce the ethyl and methyl groups. The reaction conditions often require the use of catalysts such as palladium or copper complexes to facilitate the formation of the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl 6-methyl 4-[(2-ethoxyphenyl)amino]quinoline-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Ethyl 6-methyl 4-[(2-ethoxyphenyl)amino]quinoline-3,6-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.
Mécanisme D'action
The mechanism of action of 3-Ethyl 6-methyl 4-[(2-ethoxyphenyl)amino]quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting biological pathways. For example, it may inhibit the activity of topoisomerase enzymes, leading to DNA damage and cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline N-oxides: Oxidized derivatives with diverse biological activities.
Uniqueness
3-Ethyl 6-methyl 4-[(2-ethoxyphenyl)amino]quinoline-3,6-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxyphenylamino group enhances its binding affinity to certain biological targets, making it a promising candidate for drug development .
Propriétés
IUPAC Name |
3-O-ethyl 6-O-methyl 4-(2-ethoxyanilino)quinoline-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-4-28-19-9-7-6-8-18(19)24-20-15-12-14(21(25)27-3)10-11-17(15)23-13-16(20)22(26)29-5-2/h6-13H,4-5H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAKFXPLIHMWKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=C3C=C(C=CC3=NC=C2C(=O)OCC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide](/img/structure/B3475214.png)
![6-bromo-N-[3-(trifluoromethyl)phenyl]-4-quinazolinamine](/img/structure/B3475221.png)


![4-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}benzoic acid](/img/structure/B3475243.png)
![ETHYL 4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]-8-METHYLQUINOLINE-3-CARBOXYLATE](/img/structure/B3475250.png)
![Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B3475255.png)
![ethyl 8-methyl-4-[(3-nitrophenyl)amino]-3-quinolinecarboxylate](/img/structure/B3475257.png)
![3-ethyl 6-methyl 4-[(2-methylphenyl)amino]-3,6-quinolinedicarboxylate](/img/structure/B3475265.png)
![3-Ethyl 6-methyl 4-[(4-methoxyphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B3475275.png)
![3-ethyl 6-methyl 4-[(3-acetylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B3475283.png)
![3-Ethyl 6-methyl 4-{[3-(methoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B3475284.png)
![[3-(Quinazolin-4-ylamino)phenyl] 4-nitrobenzoate](/img/structure/B3475298.png)
